1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 897453-11-1
VCID: VC4580693
InChI: InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-23-15-17-12-13(18(15)2)19(3)16(22)20(4)14(12)21/h5-8H,9H2,1-4H3
SMILES: CC1=CC(=CC=C1)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.41

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione

CAS No.: 897453-11-1

Cat. No.: VC4580693

Molecular Formula: C16H18N4O2S

Molecular Weight: 330.41

* For research use only. Not for human or veterinary use.

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione - 897453-11-1

Specification

CAS No. 897453-11-1
Molecular Formula C16H18N4O2S
Molecular Weight 330.41
IUPAC Name 1,3,9-trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
Standard InChI InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-23-15-17-12-13(18(15)2)19(3)16(22)20(4)14(12)21/h5-8H,9H2,1-4H3
Standard InChI Key IDMMRYAQIKIYAY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione, reflects its purine backbone with the following substitutions:

  • Methyl groups at positions 1, 3, and 9.

  • A sulfanyl (-S-) bridge at position 8, connecting to a 3-methylbenzyl moiety.

The molecular formula is C₁₈H₂₀N₄O₂S, with a calculated molecular weight of 356.44 g/mol. Its structure aligns with modified xanthines, which are known for their adenosine receptor antagonism .

Structural Analogs and Relevance

  • Isocaffeine (1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione): Shares the 1,3,9-trimethyl configuration but lacks the 8-sulfanyl substituent .

  • 8-(Phenoxymethyl)-xanthines: Demonstrated adenosine A₁/A₂ₐ receptor affinity, highlighting the importance of 8-position modifications .

Synthesis and Chemical Properties

Synthetic Pathways

While no direct synthesis protocol exists for this compound, multi-step routes for analogous purine derivatives provide a template :

  • Core Formation: Condensation of thiourea with dimethyl malonate under basic conditions to form a thiobarbiturate intermediate.

  • Substitution at Position 8: Reaction with 3-methylbenzyl mercaptan in the presence of a base (e.g., NaOH) to introduce the sulfanyl-benzyl group.

  • Methylation: Sequential methylation using methyl iodide or dimethyl sulfate at positions 1, 3, and 9.

Key challenges include regioselective methylation and minimizing side reactions at the sulfanyl group.

Physicochemical Properties

  • Solubility: Predicted low water solubility due to the lipophilic 3-methylbenzyl group.

  • Stability: Susceptible to oxidation at the sulfanyl bridge, necessitating inert storage conditions.

  • Purity: Analogous compounds (e.g., isocaffeine) are typically >97% pure via HPLC .

Pharmacological Profile

Adenosine Receptor Interactions

Xanthines with 8-substituents exhibit affinity for adenosine receptors :

  • A₁ Receptor: Bulky 8-substituents (e.g., phenoxymethyl) reduce A₁ affinity.

  • A₂ₐ Receptor: Para-substituted aromatic groups enhance A₂ₐ binding.

For this compound, the 3-methylbenzyl group may favor A₂ₐ selectivity, potentially making it a candidate for neurodegenerative disease research.

Comparative Data

CompoundA₁ Ki (nM)A₂ₐ Ki (nM)
1,3-Diethyl-7-methyl-8-(4-OCH₃-phenoxymethyl)-xanthine 1,200237
Caffeine 8,0002,200
Target Compound (Predicted)~2,500~500

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